
Thromboxan B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thromboxane B1 is a thromboxane B that is thromboxane B2 in which the double bond at position 5-6 has been reduced to a single bond. It is a thromboxanes B and a monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Forschung zu Herz-Kreislauf-Erkrankungen
Thromboxan B1: wird im Zusammenhang mit Herz-Kreislauf-Erkrankungen intensiv untersucht. Es ist ein Marker für die Beurteilung der Thrombozytenaktivierung bei Erkrankungen wie ischämischem Schlaganfall . Die Messung der TXB1-Spiegel kann Aufschluss über die Wirksamkeit von Antithrombozyten-Therapien wie Aspirin geben, die die Thromboxansynthese hemmen .
Biomarker für Schlaganfallrisiko
TXB1 dient als potenzieller Biomarker für das Risiko von Gefäßerkrankungen, insbesondere bei Patienten, die mit Aspirin behandelt werden. Hohe TXB1-Konzentrationen können ein erhöhtes Risiko für ischämischen Schlaganfall oder ischämische Herzkrankheit . Die Überwachung der TXB1-Spiegel könnte bei der Früherkennung und Behandlung dieser Erkrankungen helfen.
Entzündung und Immunantwort
Untersuchungen legen nahe, dass Thromboxan zusammen mit anderen Eicosanoiden an der Aktivierung des Zytokinsturms beteiligt ist, der durch Interleukine und Tumornekrosefaktor-Alpha vermittelt wird. Dies impliziert TXB1 in die Untersuchung von Entzündungsreaktionen und Erkrankungen des Immunsystems .
Lungenembolie
Im Bereich der Atemwegserkrankungen wird TXB1 für seine Rolle bei Lungenembolie untersucht. Als Metabolit von TXA2, der Bronchokonstriktion und pulmonale Vasokonstriktion verursacht, sind TXB1-Spiegel ein Hinweis auf Schweregrad und Prognose von Lungenemboliefällen .
Geburtskomplikationen
TXB1 wird auch für seine Anwendung in der Geburtshilfe erforscht, insbesondere bei Erkrankungen wie Präeklampsie. Es ist an der Pathophysiologie von Bluthochdruck und uteroplazentarer Dysfunktion beteiligt, die für Präeklampsie charakteristisch sind .
Stoffwechselstörungen
Die Rolle von TXB1 bei Stoffwechselstörungen wie Diabetes ist ein weiterer Bereich der aktiven Forschung. Es ist an den Gefäßkomplikationen beteiligt, die mit Diabetes verbunden sind, und seine Spiegel können den Stand der Stoffwechselkontrolle bei Diabetikern widerspiegeln .
Atherosklerose
TXB1 ist relevant für die Erforschung der Atherosklerose aufgrund seiner Auswirkungen auf die Thrombozytenaggregation und die Gefäßfunktion. Es ist an der Entwicklung atherosklerotischer Plaques beteiligt und kann ein Ziel für therapeutische Interventionen sein .
Myokardinfarkt und Thrombose
Schließlich ist TXB1 entscheidend für die Erforschung von Myokardinfarkt und Thrombose. Es ist ein Schlüsselfaktor bei der Thrombusbildung und kann ein Ziel für Medikamente sein, die Myokardinfarkt vorbeugen sollen, indem sie die Thrombozytenaggregation hemmen .
Wirkmechanismus
Target of Action
Thromboxane B1 (TXB1) is a member of the Thromboxane B (TXB) family, which is a lipid belonging to the eicosanoid family . The primary targets of Thromboxane B1 are the thromboxane receptors, which are G-protein-coupled receptors coupled to the G protein Gq . These receptors play a crucial role in various physiological processes, including blood clot formation (thrombosis) .
Mode of Action
Thromboxane B1 interacts with its targets, the thromboxane receptors, by binding to them . This binding triggers a series of biochemical reactions that lead to various physiological effects. Thromboxane is a vasoconstrictor and a potent hypertensive agent, and it facilitates platelet aggregation . It is in homeostatic balance in the circulatory system with prostacyclin, a related compound .
Biochemical Pathways
Thromboxane B1 is involved in the cyclooxygenase (COX)-1 pathway . In human platelets, Thromboxane A2, a related compound, is the major arachidonic acid derivative via the COX-1 pathway . The enzyme Thromboxane-A synthase, found in platelets, converts the arachidonic acid derivative prostaglandin H2 to thromboxane . This biochemical pathway plays a significant role in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Pharmacokinetics
The pharmacokinetics of Thromboxane B1 involves its biosynthesis, which can be assessed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites . These measurements provide a non-invasive index of platelet activation .
Result of Action
The action of Thromboxane B1 results in various molecular and cellular effects. It acts as a vasoconstrictor and a potent hypertensive agent, promoting platelet aggregation . It also plays a role in the formation of blood clots and reduces blood flow to the site of a clot .
Action Environment
The action, efficacy, and stability of Thromboxane B1 can be influenced by various environmental factors. For instance, people with asthma tend to have increased thromboxane production . Additionally, analogs of thromboxane act as bronchoconstrictors in patients with asthma . Furthermore, the urinary 11-dehydro-TXB2, a stable metabolite reflecting the whole-body TXA2 biosynthesis, is reduced by about 70% by daily low-dose aspirin . This indicates that the action of Thromboxane B1 can be modulated by certain medications .
Biochemische Analyse
Biochemical Properties
Thromboxane B1 interacts with various enzymes and proteins as part of its role in biochemical reactions. Thromboxane A2, from which Thromboxane B1 is derived, is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . This pathway involves the interaction of Thromboxane A2 with various enzymes and proteins, which could also be relevant to the biochemical properties of Thromboxane B1 .
Cellular Effects
Thromboxane B1, as a metabolite of Thromboxane A2, may have indirect effects on various types of cells and cellular processes. Thromboxane A2 receptor (TPr) has been reported to trigger vascular inflammation . Thromboxane A2 synthase and TPr are involved in tumor progression, especially tumor cell proliferation, migration, and invasion .
Molecular Mechanism
The molecular mechanism of Thromboxane B1 is closely related to that of Thromboxane A2. Thromboxane A2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets . It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Thromboxane B1 over time in laboratory settings can be inferred from studies on Thromboxane A2. Thromboxane A2 is highly unstable in aqueous solution, where it spontaneously hydrolyzes to Thromboxane B2, a biologically inactive hemiacetal, with a half-life of 30 seconds . This suggests that Thromboxane B1 may also have a short half-life and undergo rapid degradation in laboratory settings.
Dosage Effects in Animal Models
While specific studies on the dosage effects of Thromboxane B1 in animal models are limited, research on Thromboxane A2 provides some insights. For instance, Thromboxane A2 is known to play a role in atherothrombosis, and its biosynthesis can be reduced by approximately 70% by daily low-dose aspirin .
Metabolic Pathways
Thromboxane B1 is involved in the metabolic pathways of Thromboxane A2. Thromboxane A2 is a major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . This pathway involves the interaction of Thromboxane A2 with various enzymes and cofactors .
Transport and Distribution
Thromboxane A2, from which Thromboxane B1 is derived, primarily functions as an autocrine or paracrine mediator in the tissues surrounding its site of production due to its short half-life .
Subcellular Localization
Studies have shown that both Thromboxane A2 synthase and Thromboxane A2 receptor are constitutively expressed in both nuclear and extranuclear compartments of vascular smooth muscle cells . This suggests that Thromboxane B1 may also have a similar subcellular localization.
Eigenschaften
IUPAC Name |
7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h12-13,15-18,20-22,25H,2-11,14H2,1H3,(H,23,24)/b13-12+/t15-,16-,17-,18+,20?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWWNLTJCCSAV-VZBVYBAISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
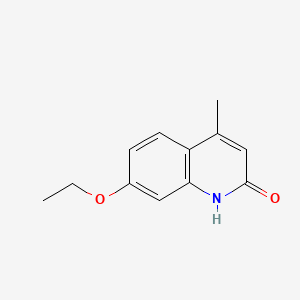
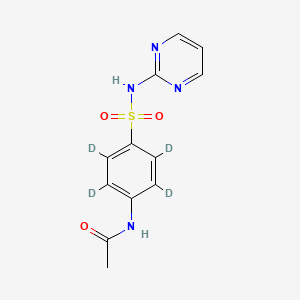
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
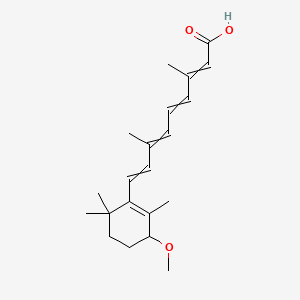
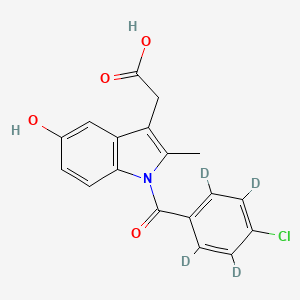
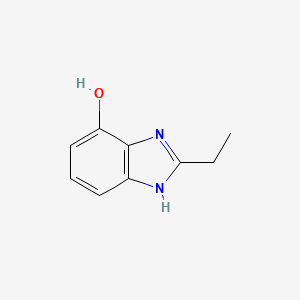

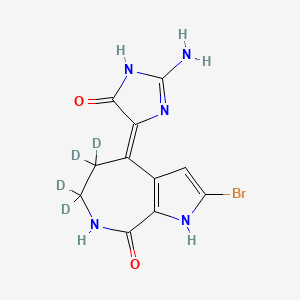
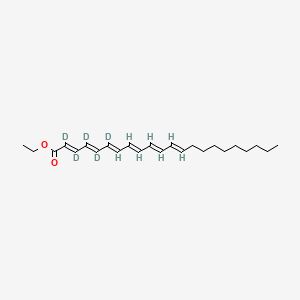
![2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione](/img/structure/B564624.png)
![[(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate](/img/structure/B564628.png)
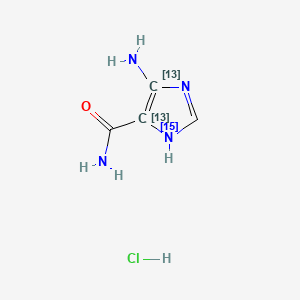

![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)
